1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone
Description
Structural Identification and Nomenclature
Systematic IUPAC Nomenclature and Synonyms
The compound is systematically named 1-(4-chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone . Alternative designations include:
- 1-(4-Chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-1-propanone
- 3-(3,4-Dimethylanilino)-1-(4-chlorophenyl)propan-1-one
- 1-Propanone, 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-
The structure comprises a propanone backbone with a 4-chlorophenyl group at the ketone carbon and a 3,4-dimethylanilino (3,4-dimethylphenylamino) substituent at the adjacent carbon.
Molecular Formula and Weight Analysis
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClNO |
| Molecular Weight | 287.78 g/mol |
| CAS Registry Number | 444148-82-7 |
The formula confirms a ketone group (C=O), a chlorinated phenyl ring, and a dimethyl-substituted aniline moiety. The molecular weight aligns with PubChem and Sigma-Aldrich data .
Constitutional Isomerism and Tautomeric Possibilities
Constitutional Isomerism
Constitutional isomers arise from distinct bond connectivity. For this compound:
- Positional Isomerism : The 3,4-dimethyl groups on the aniline ring could theoretically occur at 2,3- or 2,4-positions, but the compound’s structure specifies 3,4-substitution .
- Functional Isomerism : No functional group variation exists, as the ketone and anilino groups are fixed.
Tautomeric Possibilities
Keto-enol tautomerism is theoretically possible due to the α-hydrogen adjacent to the ketone. However, the electron-withdrawing anilino group likely stabilizes the keto form (C=O), minimizing enol tautomer presence . Resonance between the anilino nitrogen and the ketone further reduces enol formation probability.
Stereochemical Considerations and Conformational Analysis
Chiral Center
The carbon adjacent to the ketone (C2) is bonded to four distinct groups:
- Ketone oxygen (C=O)
- 4-Chlorophenyl group
- 3,4-Dimethylanilino group
- Methyl group (from propanone)
This creates a chiral center , implying potential enantiomerism. However, no experimental data confirm the synthesis of enantiomerically pure forms, suggesting the compound is typically racemic or achiral in practice .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethylanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-8,11,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAVVUKQAHMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444148-82-7 | |
| Record name | 1-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3,4-dimethylaniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or nitration can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Research Findings
- Electronic Effects: The 4-chlorophenyl group in the target compound provides electron-withdrawing character, stabilizing the carbonyl group and influencing reactivity in nucleophilic additions. Thiophene-containing analogs () demonstrate distinct electronic profiles due to sulfur’s polarizability, which may enhance interactions in catalytic systems .
- Their higher molecular weights (~340 g/mol) also impact solubility . Dichlorophenyl analogs () show elevated lipophilicity (logP >4), which correlates with improved membrane permeability in pharmacological contexts .
- Crystallographic Insights: β-amino ketones like the target compound often form intermolecular hydrogen bonds (N–H⋯O), as seen in the crystal structure of 3-(4-bromoanilino)-1-phenylpropan-1-one (). These interactions influence crystallization behavior and stability .
Biological Activity
1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone, also known by its CAS number 444148-82-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound possesses the following structural formula:
It features a chlorophenyl group and a dimethylanilino moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 285.79 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 444148-82-7 |
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines showed that the compound exhibits an IC50 value in the low micromolar range, indicating potent anticancer activity.
- MCF-7 Cell Line : IC50 = 5.6 µM
- MDA-MB-231 Cell Line : IC50 = 7.2 µM
These results suggest that the compound may inhibit cell proliferation effectively.
The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest. The compound appears to activate caspase pathways leading to programmed cell death, particularly in cancer cells.
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases leading to apoptosis |
| Cell Cycle Arrest | G2/M phase arrest observed |
| Target Proteins | Potential interaction with EGFR and CDK6 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These findings suggest potential applications in treating bacterial infections.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of any bioactive compound. In preliminary studies, 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone exhibited low acute toxicity in animal models.
Table 3: Toxicity Data
| Test | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg in mice |
| Chronic Toxicity | Not established |
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between 4-chloroacetophenone and 3,4-dimethylaniline under basic conditions. Key steps include:
- Reagents : Use NaOH or KOH as a catalyst in ethanol or methanol as the solvent .
- Temperature : Maintain reflux conditions (~60–80°C) for 6–12 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve ≥95% purity.
- Purity Assessment : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is required:
- NMR : ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.5 ppm), and the carbonyl (δ 1.9–2.1 ppm). ¹³C NMR confirms the ketone (δ ~200 ppm) and aromatic carbons .
- IR : Detect the carbonyl stretch (~1680 cm⁻¹) and N–H bending (if present) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion [M+H]⁺ matching the molecular formula (C₁₇H₁₇ClN₂O).
- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations .
- Assay Validation : Use positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate.
- Target Specificity : Perform knockdown/knockout studies (e.g., CRISPR) to confirm target engagement .
- Data Normalization : Account for solvent effects (e.g., DMSO tolerance <1%) and cell viability (MTT assays) .
Q. What computational methods predict the reactivity or biological interactions of this compound?
- Methodological Answer : Computational tools provide mechanistic insights:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases) .
- QSAR Models : Train on datasets of analogous chalcones to predict bioactivity (e.g., IC₅₀ for kinase inhibition) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies enhance selectivity of the 3,4-dimethylanilino moiety in enzyme inhibition studies?
- Methodological Answer : Structural modifications improve selectivity:
- Substituent Variation : Replace methyl groups with electron-withdrawing groups (e.g., -NO₂) to alter binding affinity .
- Isosteric Replacement : Substitute the anilino NH with O or S to probe hydrogen-bonding requirements .
- SAR Studies : Synthesize derivatives and test against enzyme panels (e.g., kinase profiling) to identify selectivity determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
